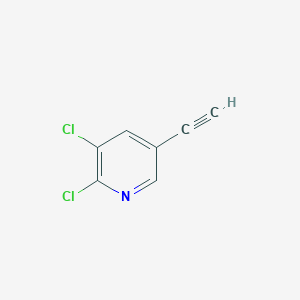
2,3-Dichloro-5-ethynylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-5-ethynylpyridine is a heterocyclic aromatic compound with the molecular formula C₇H₃Cl₂N It is characterized by the presence of two chlorine atoms and an ethynyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-ethynylpyridine typically involves the chlorination of 5-ethynylpyridine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- 5-Ethynylpyridine is dissolved in an inert solvent such as dichloromethane.
- Thionyl chloride is added dropwise to the solution.
- The reaction mixture is heated under reflux for several hours.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,3-Dichloro-5-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of 2,3-diamino-5-ethynylpyridine or 2,3-dithio-5-ethynylpyridine.
Oxidation: Formation of this compound-2-carboxaldehyde.
Reduction: Formation of 2,3-dichloro-5-ethynylpiperidine.
科学的研究の応用
2,3-Dichloro-5-ethynylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and agrochemicals.
作用機序
The mechanism of action of 2,3-Dichloro-5-ethynylpyridine involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The ethynyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to enzyme inactivation.
類似化合物との比較
Similar Compounds
2,5-Dichloro-3-ethynylpyridine: Similar structure but with chlorine atoms at different positions.
2,3-Dichloro-5-methylpyridine: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness
2,3-Dichloro-5-ethynylpyridine is unique due to the presence of both chlorine atoms and an ethynyl group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C7H3Cl2N |
|---|---|
分子量 |
172.01 g/mol |
IUPAC名 |
2,3-dichloro-5-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-5-3-6(8)7(9)10-4-5/h1,3-4H |
InChIキー |
JHNOTVQUBHMBCN-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=C(N=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


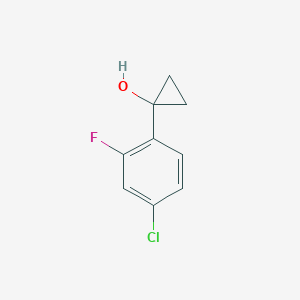
![[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13605598.png)
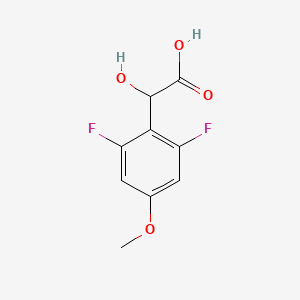
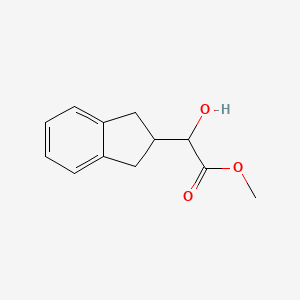
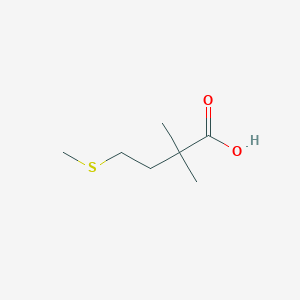
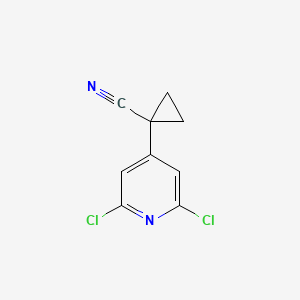
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)

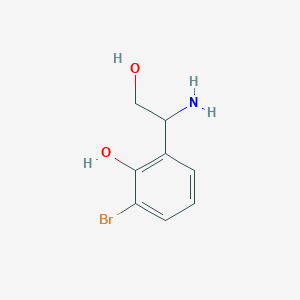
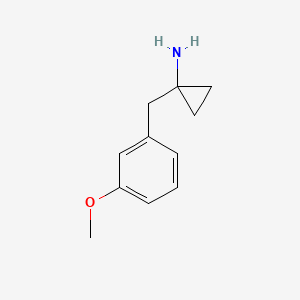
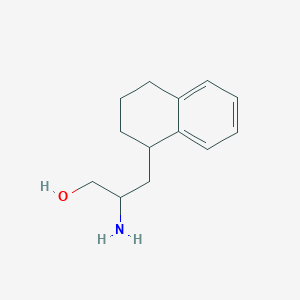

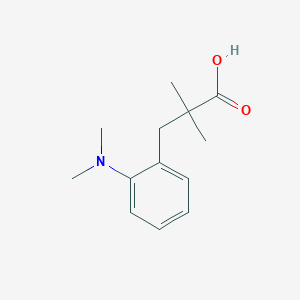
![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)
